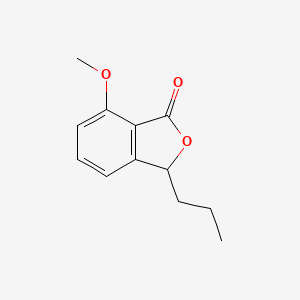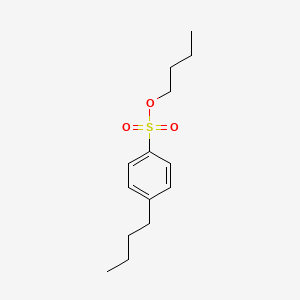
Butyl 4-butylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-butylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by a benzene ring substituted with a butyl group and a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-butylbenzene-1-sulfonate typically involves the sulfonation of butylbenzene. The process begins with the alkylation of benzene using butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid . The resulting butylbenzene is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 4-butylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonate group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and iron(III) bromide (FeBr₃) as catalysts.
Major Products Formed
The major products formed from these reactions include sulfonic acids, substituted benzene derivatives, and various sulfonate esters depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butyl 4-butylbenzene-1-sulfonate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mécanisme D'action
The mechanism of action of Butyl 4-butylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, influencing their structure and function . This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylbenzene: A simpler compound with only a butyl group attached to the benzene ring.
Butylbenzenesulfonic Acid: Similar to Butyl 4-butylbenzene-1-sulfonate but lacks the additional butyl group.
Tert-Butylbenzene: Contains a tert-butyl group instead of a butyl group, leading to different chemical properties.
Uniqueness
This compound is unique due to the presence of both a butyl group and a sulfonate group on the benzene ring. This combination imparts distinct chemical properties, making it useful in specific applications where both hydrophobic and hydrophilic interactions are required.
Propriétés
Numéro CAS |
88210-68-8 |
|---|---|
Formule moléculaire |
C14H22O3S |
Poids moléculaire |
270.39 g/mol |
Nom IUPAC |
butyl 4-butylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-3-5-7-13-8-10-14(11-9-13)18(15,16)17-12-6-4-2/h8-11H,3-7,12H2,1-2H3 |
Clé InChI |
ARPANBDWSFZHAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)S(=O)(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


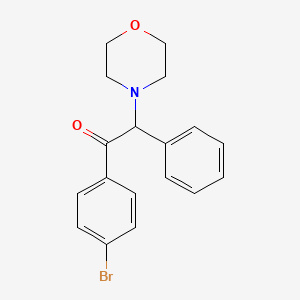
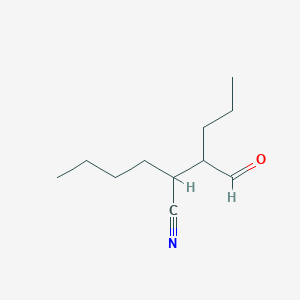

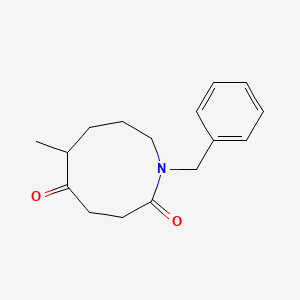
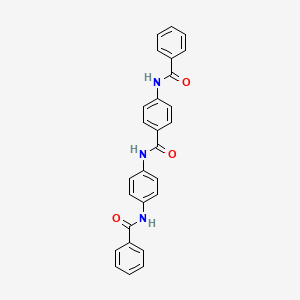
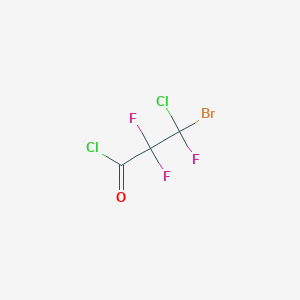
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
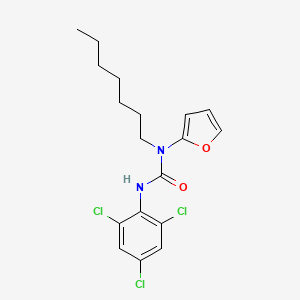
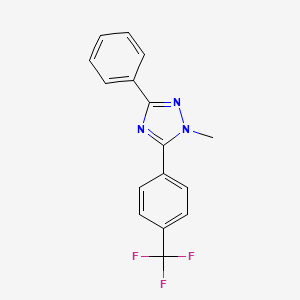
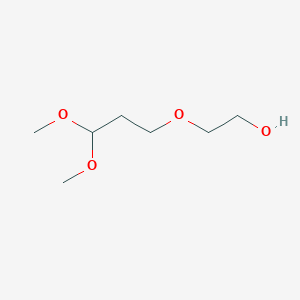
![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)

